molecular formula C32H40O13 B12388869 (1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran

(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran

Cat. No.: B12388869
M. Wt: 632.7 g/mol
InChI Key: NFOQLYSQUBGBCQ-OWMKIBRWSA-N
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Description

(1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran is a complex organic compound that belongs to the class of agarofurans. Agarofurans are a group of sesquiterpenes known for their diverse biological activities. This compound is characterized by multiple acetyloxy and benzoyloxy functional groups attached to the dihydroagarofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran typically involves multi-step organic reactions. The starting material is often a naturally occurring sesquiterpene, which undergoes a series of functional group transformations, including acetylation and benzoylation. The reaction conditions usually involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This could include the use of catalysts, advanced purification techniques, and scalable reaction conditions. The process would also need to comply with environmental and safety regulations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyloxy and benzoyloxy groups to their corresponding alcohols.

    Substitution: The acetyloxy and benzoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

The compound’s potential therapeutic effects can be explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    (1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(acetyloxy)dihydro-|A-agarofuran: Lacks the benzoyloxy group.

    (1|A,2|A,6|A,8|A,9|A)-1,2,6,8,12-Pentakis(benzoyloxy)dihydro-|A-agarofuran: Contains benzoyloxy groups instead of acetyloxy groups.

Uniqueness

The uniqueness of (1|A,2|A,6|A,8,9|A)-1,2,6,8,12-Pentakis(acetyloxy)-9-(benzoyloxy)dihydro-|A-agarofuran lies in its specific combination of acetyloxy and benzoyloxy groups. This combination may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H40O13

Molecular Weight

632.7 g/mol

IUPAC Name

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate

InChI

InChI=1S/C32H40O13/c1-16-14-23(40-18(3)34)26(42-20(5)36)31(15-39-17(2)33)28(44-29(38)22-12-10-9-11-13-22)25(41-19(4)35)24-27(43-21(6)37)32(16,31)45-30(24,7)8/h9-13,16,23-28H,14-15H2,1-8H3/t16-,23+,24-,25-,26+,27-,28-,31+,32-/m1/s1

InChI Key

NFOQLYSQUBGBCQ-OWMKIBRWSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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